Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)-
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Overview
Description
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is a complex organic compound with the molecular formula C22H22O2. This compound is characterized by the presence of a propanal group, a methyl group, and a triphenylmethoxy group. The (2R) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- typically involves several steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylpropanal with triphenylmethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The triphenylmethoxy group may enhance the compound’s stability and facilitate its interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
Propanal, 2-methyl-3-phenyl-: Similar structure but lacks the triphenylmethoxy group.
Propanal, 2-methyl-3-(diphenylmethoxy)-: Contains a diphenylmethoxy group instead of a triphenylmethoxy group.
Uniqueness
Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
392250-64-5 |
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Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2R)-2-methyl-3-trityloxypropanal |
InChI |
InChI=1S/C23H22O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3/t19-/m0/s1 |
InChI Key |
LIYRXLLUKJHOAS-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Canonical SMILES |
CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
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